molecular formula C14H12N2O4 B14606647 2-Methoxy-4-[(4-nitroanilino)methylidene]cyclohexa-2,5-dien-1-one CAS No. 58285-75-9

2-Methoxy-4-[(4-nitroanilino)methylidene]cyclohexa-2,5-dien-1-one

Cat. No.: B14606647
CAS No.: 58285-75-9
M. Wt: 272.26 g/mol
InChI Key: QZTUBNKNQLBQCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

2-Methoxy-4-[(4-nitroanilino)methylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions often involve reagents like sodium borohydride, leading to the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions vary based on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[(4-nitroanilino)methylidene]cyclohexa-2,5-dien-1-one involves its interaction with molecular targets and pathways. The compound’s small molecular size allows it to induce the enzyme CYP1A2, which plays a role in the metabolism of various substances . The compound’s effects are mediated through its ability to participate in diverse chemical reactions, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

2-Methoxy-4-[(4-nitroanilino)methylidene]cyclohexa-2,5-dien-1-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific reactivity and versatility, making it valuable for a wide range of applications in research and industry.

Properties

CAS No.

58285-75-9

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

2-methoxy-4-[(4-nitrophenyl)iminomethyl]phenol

InChI

InChI=1S/C14H12N2O4/c1-20-14-8-10(2-7-13(14)17)9-15-11-3-5-12(6-4-11)16(18)19/h2-9,17H,1H3

InChI Key

QZTUBNKNQLBQCC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=NC2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.